Tenofovir-d5
Description
Significance of Deuterated Tenofovir (B777) Analogues in Mechanistic and Metabolic Studies
The strategic replacement of hydrogen with deuterium (B1214612) in Tenofovir creates deuterated analogues that are instrumental in both mechanistic and metabolic investigations. symeres.com This substitution can significantly impact the drug's pharmacokinetic properties. nih.gov
Deuteration can lead to a "metabolic switching" effect. bioscientia.degabarx.com If a drug is metabolized through multiple pathways, deuterating one of the metabolic "soft spots" can slow down that specific pathway, causing the metabolism to shift towards alternative routes. nih.govosti.gov This allows researchers to study the different metabolic pathways of Tenofovir and understand the roles of various enzymes, such as cytochrome P450, in its breakdown. bioscientia.de
Furthermore, the kinetic isotope effect resulting from deuteration can alter the rate of metabolism, often leading to a longer half-life and reduced clearance of the drug. symeres.comwikipedia.org By comparing the metabolism of Tenofovir with its deuterated analogues, researchers can gain a deeper understanding of its metabolic stability and identify potential sites for modification to improve its therapeutic profile. clearsynth.com
Overview of Tenofovir-d5 as a Research Probe
This compound serves as a crucial research probe, primarily utilized as an internal standard in bioanalytical methods. nih.gov Its chemical properties are nearly identical to Tenofovir, but its increased mass due to the five deuterium atoms allows it to be distinguished in mass spectrometry analyses. research-reels.com
In a typical application, a known quantity of this compound is added to a biological sample (such as plasma or tissue) containing an unknown quantity of Tenofovir or its prodrugs, like Tenofovir Alafenamide (TAF). nih.govresearch-reels.comscientiaricerca.com Both compounds are then extracted and analyzed simultaneously. By comparing the signal of Tenofovir to the known signal of this compound, researchers can precisely quantify the concentration of the drug and its metabolites in the sample. nih.govresearch-reels.com This is essential for pharmacokinetic studies that track drug levels over time. nih.gov
For instance, research on the metabolism of TAF in human liver cells has utilized this compound as an internal standard to quantify the formation of the active metabolite, tenofovir diphosphate (B83284). nih.gov This allows for an accurate assessment of how factors like alcohol consumption might affect the drug's efficacy. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉D₅N₅O₄P |
| Molecular Weight | 292.2 g/mol |
| Chemical Name | (((1-(6-amino-9H-purin-9-yl)propan-2-yl-1,1,3,3,3-d5)oxy)methyl)phosphonic acid |
Interactive Data Table: Applications of this compound in Research
| Research Area | Application of this compound | Key Findings |
| Pharmacokinetic Studies | Internal standard for LC-MS/MS analysis of Tenofovir and its prodrugs. research-reels.com | Enables accurate quantification of drug concentrations in biological matrices like human plasma. vulcanchem.com |
| Metabolism Studies | Used to trace and quantify metabolites of Tenofovir Alafenamide (TAF). nih.gov | Helps in understanding the impact of external factors (e.g., ethanol) on the intracellular formation of the active metabolite, tenofovir diphosphate. nih.gov |
| Drug-Drug Interaction Studies | Facilitates the study of interactions with other drugs that may affect Tenofovir's metabolism. vulcanchem.com | Research has shown that certain drugs can accelerate the metabolism of Tenofovir prodrugs. vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H14N5O4P |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2 |
InChI Key |
SGOIRFVFHAKUTI-WBKASDIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origin of Product |
United States |
Synthetic and Chemical Modification Strategies for Deuterated Tenofovir Analogues
Methodologies for Deuterium (B1214612) Incorporation
The synthesis of deuterated tenofovir (B777) analogues such as Tenofovir-d5 involves precise, multi-step organic reactions. The primary goal is to replace specific hydrogen atoms with deuterium without altering the molecule's core structure and biological activity.
Common strategies for deuterium incorporation include:
Catalytic Hydrogen-Deuterium Exchange: This is a prevalent method for introducing deuterium. It often involves using deuterium gas (D₂) or, more commonly, deuterium oxide (D₂O) as the deuterium source in the presence of a metal catalyst. juniperpublishers.com Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are effective for this purpose. researchgate.netresearchgate.netchemrxiv.org For instance, a method has been developed to prepare racemic [D8]9-(2-hydroxypropyl)adenine by using a 10% Pd/C & PtO2 catalyzed H-D exchange reaction, which serves as a key intermediate for deuterated tenofovir prodrugs. researchgate.netresearchgate.net The use of D₂O is often favored as it is a relatively inexpensive and readily available deuterium source. juniperpublishers.com
Chemoenzymatic Synthesis: This approach utilizes enzymes for highly selective transformations. For the synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine, an important intermediate for tenofovir, a ketoreductase (KRED) enzyme-catalyzed reduction is employed as the key step to introduce the deuterium label in a highly efficient and enantioselective manner. acs.org Other biocatalytic routes may use alcohol dehydrogenases (ADH) for stereoselective reductions or lipases for kinetic resolutions to obtain the necessary chiral intermediates. acs.orgnih.gov
Use of Deuterated Precursors: Synthesis can commence with key intermediates that are already deuterated. google.com For example, the synthesis of this compound can start with the deuteration of phenoxy precursors using deuterium oxide under acidic conditions. vulcanchem.com This approach builds the final deuterated molecule from labeled building blocks.
These methods allow for the creation of tenofovir molecules with varying degrees of deuteration (e.g., d5, d6) for different research applications. caymanchem.com
Prodrug Strategies and Deuterated Analogues
Tenofovir itself has low oral bioavailability due to the presence of a highly polar phosphonate (B1237965) group, which hinders its ability to permeate cell membranes. nih.govmdpi.com To overcome this limitation, several prodrugs have been developed. The two most prominent are Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). mdpi.com These prodrugs mask the phosphonate group, enhancing lipophilicity and facilitating absorption. researchgate.net
Rationale for Prodrug Design with Deuterated Analogues
The deuteration of tenofovir prodrugs serves two primary purposes in a research context:
Alteration of Pharmacokinetic Properties: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.combioscientia.de This difference in bond strength, known as the kinetic isotope effect (KIE), can slow down the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 enzymes. bioscientia.de By reducing the rate of metabolism, deuteration can prolong the drug's half-life and alter the formation of metabolites. juniperpublishers.combioscientia.de This makes deuterated analogues valuable tools for studying drug metabolism and pharmacokinetics. medchemexpress.com
Use as Internal Standards: Deuterated compounds like this compound and its prodrug forms are essential as stable isotope-labeled internal standards for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netvulcanchem.com In these applications, the deuterated analogue is added to a biological sample (e.g., plasma) in a known quantity. researchgate.net Because it has nearly identical chemical and physical properties to the non-deuterated drug, it behaves similarly during sample extraction and chromatographic separation. vulcanchem.com However, its higher molecular weight allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the target drug by correcting for matrix effects and variations in sample processing. vulcanchem.comcaymanchem.com
Synthesis of Deuterated Prodrug Forms (e.g., Tenofovir Alafenamide-d5) for Research
The synthesis of deuterated tenofovir prodrugs for research often utilizes a common deuterated intermediate. A reported strategy involves synthesizing racemic [D8]9-[2-phosphonomethoxypropyl]adenine ([D8] R/S-PMPA). researchgate.netresearchgate.net This intermediate can then be converted into deuterated versions of both TDF and TAF. researchgate.netresearchgate.net
The synthesis of Tenofovir Alafenamide-d5 (TAF-d5) specifically has been described for research purposes. chromatoscientific.comesschemco.com The process involves coupling the deuterated tenofovir core with the appropriate promoieties. For TAF-d5, this involves the esterification of tenofovir with phenol (B47542) to produce a phenol-tenofovir intermediate, followed by a reaction with isopropyl L-alaninate. up.ac.za In the case of the deuterated version, a phenoxy-d5 group is used. chromatoscientific.com The synthesis results in a mixture of diastereomers at the phosphorus center, which may require purification. esschemco.comgoogle.com
| Property | Value | Reference |
|---|---|---|
| Chemical Name | Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy-d5)phosphoryl)-L-alaninate | chromatoscientific.com |
| Molecular Formula | C₂₁H₂₄D₅N₆O₅P | chromatoscientific.comesschemco.com |
| Molecular Weight | 481.5 g/mol | chromatoscientific.comesschemco.com |
| Appearance | Beige solid | esschemco.com |
| Application | Isotopically labeled standard for research | chromatoscientific.comesschemco.com |
Derivatization for Research Probes and Analogues
The primary application of derivatization of tenofovir with deuterium is for the creation of research probes, specifically stable isotope-labeled internal standards for quantitative analysis. pharmaffiliates.com this compound, Tenofovir-d6, and deuterated TAF are used to support clinical and preclinical studies, including bioequivalence, bioavailability, and other pharmacokinetic evaluations. researchgate.netresearchgate.netcaymanchem.comresearchgate.net
Advanced Analytical Methodologies for Tenofovir D5 and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for the quantitative analysis of drugs in biological matrices due to its high sensitivity and specificity. mdpi.com
Method Development and Validation for Quantification in Biological Matrices
Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of Tenofovir (B777) and its prodrugs, such as Tenofovir Alafenamide (TAF), in various biological matrices, including human plasma and tissue homogenates. innovareacademics.innih.govnih.gov These methods are essential for assessing drug exposure and adherence to treatment regimens. mdpi.com
Method development typically involves optimizing several key parameters:
Sample Preparation: A crucial first step is the extraction of the analytes from the complex biological matrix. Common techniques include protein precipitation and solid-phase extraction (SPE). innovareacademics.innih.gov For instance, a simple protein precipitation with acetonitrile (B52724) has been effectively used to extract Tenofovir and TAF from plasma. nih.gov Another method utilized an MCX 96-well µelution SPE plate for sample cleanup in both plasma and cerebrospinal fluid. nih.gov
Chromatographic Separation: Achieving efficient separation of the analytes from endogenous matrix components is critical. This is typically accomplished using reversed-phase liquid chromatography with columns like C18 or polar-modified columns. nih.govresearchgate.netresearchgate.net Gradient elution with mobile phases consisting of an aqueous component (often containing a modifier like formic acid) and an organic solvent (like acetonitrile or methanol) is commonly employed to ensure good peak shape and resolution. nih.govresearchgate.netresearchgate.net
Mass Spectrometric Detection: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently used for their high sensitivity and selectivity. nih.govresearchgate.net The transitions from the precursor ion to product ions are specific for each analyte, minimizing interferences. For Tenofovir, a common transition monitored is m/z 288.1 → 176.1. nih.gov
Validation of these methods is performed according to regulatory guidelines to ensure their reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.cominnovareacademics.in For example, one validated method for Tenofovir and TAF in human plasma demonstrated linearity over concentration ranges of 0.300–15.0 ng/mL for Tenofovir and 1.25–500 ng/mL for TAF, with acceptable accuracy and precision. nih.gov Another study reported a lower limit of quantification (LLOQ) of 10 ng/ml for Tenofovir in human plasma. researchgate.net
Interactive Table: LC-MS/MS Method Parameters for Tenofovir Quantification
| Parameter | Method 1 (Zhao et al., 2021) nih.gov | Method 2 (Pinthong et al., 2018) nih.gov | Method 3 (Delahunty et al., 2016) nih.gov |
| Analytes | Tenofovir, Tenofovir Alafenamide | Tenofovir | Tenofovir, Tenofovir Alafenamide |
| Matrix | Human Plasma | Human Plasma | Human Plasma, CSF |
| Sample Prep | Protein Precipitation | Protein Precipitation | Solid-Phase Extraction |
| LC Column | Eclipse Plus C18 | Luna C18 | Phenomenex Synergi 4µ Polar-RP |
| Detection | ESI Positive Mode | ESI Positive Mode | ESI Positive Mode |
| LLOQ (Plasma) | 0.300 ng/mL (TNF) | 10 ng/mL | 0.5 ng/mL (TNF & TAF) |
| LLOQ (CSF) | N/A | N/A | 0.1 ng/mL (TNF & TAF) |
| Internal Standard | Tenofovir-d7, TAF-d5 | Acyclovir | 13C5-TFV, d5-TAF |
Use of Tenofovir-d5 as Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in LC-MS/MS quantification to correct for variability during sample preparation and analysis. nebiolab.comwuxiapptec.com Deuterated analogues, such as this compound, are ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte. chromforum.org This ensures that they co-elute and experience similar ionization effects, leading to more accurate and precise quantification. wuxiapptec.comchromforum.org
This compound is commonly used as an internal standard in methods quantifying Tenofovir Alafenamide (TAF). research-reels.com For instance, in a method for the simultaneous determination of Emtricitabine and TAF in human plasma, this compound was used as the internal standard for TAF. research-reels.com The similar retention times of the analyte and its deuterated internal standard help to compensate for matrix effects, which can suppress or enhance the ionization of the analyte. chromforum.orglcms.cz
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites. ijpras.comwaters.com Unlike triple quadrupole instruments that target specific MRM transitions, HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, acquire full-scan mass spectra with high mass accuracy. chemrxiv.org This allows for the determination of the elemental composition of metabolites.
The untargeted nature of HRMS is particularly useful in drug metabolism studies where the metabolic pathways may not be fully known. uni-saarland.de By comparing the mass spectra of samples from dosed and control groups, potential metabolites can be identified based on their accurate mass and isotopic pattern. Subsequent MS/MS fragmentation experiments can then be performed to elucidate the structure of the identified metabolites. This approach has been successfully used to identify metabolites of various drugs and can be applied to investigate the biotransformation of Tenofovir. waters.comuni-saarland.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including deuterated compounds like this compound. mdpi.com
Proton (¹H) NMR Spectroscopy for Deuterium (B1214612) Placement Verification
¹H NMR spectroscopy is used to verify the position of deuterium atoms in a molecule. libretexts.org The substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. This is because deuterium has a different nuclear spin and resonates at a much different frequency than protons.
For this compound, comparing its ¹H NMR spectrum with that of unlabeled Tenofovir would allow for the precise identification of the sites of deuteration. The absence of specific proton signals in the spectrum of this compound confirms the successful and specific incorporation of deuterium at the intended positions. This technique is crucial for confirming the identity and isotopic purity of deuterated standards.
Carbon-13 (¹³C) NMR for Comprehensive Structural Elucidation
¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its chemical environment.
Interactive Table: NMR Data for Tenofovir
| Nucleus | Reported Chemical Shifts (ppm) | Reference |
| ¹H NMR | Signals around 1.4 ppm, 3.8-6 ppm, 7.2 ppm, and 8.4 ppm have been reported for Tenofovir Disoproxil Fumarate (B1241708). | researchgate.net |
| ¹³C NMR | A full assignment of resonances has been achieved for Tenofovir Disoproxil Fumarate. | researchgate.net |
Phosphorus-31 (³¹P) Quantitative NMR (qNMR) for Real-Time Quantification in Biological Fluids
Phosphorus-31 Quantitative Nuclear Magnetic Resonance (³¹P-qNMR) has emerged as a powerful, non-destructive tool for the direct and real-time quantification of phosphorus-containing molecules like Tenofovir and its metabolites in complex biological matrices. nih.govnih.gov This technique offers significant advantages over traditional methods, such as those requiring sample separation via dialysis, by providing more accurate and immediate measurements. nih.govresearchgate.net
Research has demonstrated the development and validation of ³¹P-qNMR methods for analyzing Tenofovir in various biological fluids, including vaginal fluid simulant (VFS), seminal fluid simulant (SFS), and human plasma. nih.govresearchgate.net These methods have proven to be specific, with no interference from formulation components or the biological media itself. nih.gov The ³¹P-qNMR chemical shift for Tenofovir is consistently observed at approximately 15 ppm. nih.govnih.gov
Key findings from these studies include:
Linearity: The assay demonstrated linearity in VFS/SFS at concentrations ranging from 0.20-5.0 mM and in human plasma from 0.30-5.0 mM. nih.govresearchgate.net
Accuracy and Precision: The method is highly accurate, with a mean recovery of 90-110%, and precise, with a relative standard error (RSE) of less than 2%. nih.govresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ values vary depending on the biological matrix, as detailed in the table below. nih.gov
A significant application of this technique has been in studying the in vitro release kinetics of Tenofovir from nanoformulations. nih.gov One study comparing ³¹P-qNMR with the traditional dialysis/UV-Vis method found that after 12 hours, the ³¹P-qNMR method detected a significantly higher release of Tenofovir (approximately 70-77%) compared to the dialysis method (approximately 47-52%). nih.govnih.govresearchgate.net This discrepancy suggests that the dialysis membrane can interfere with the drug transport process. nih.govresearchgate.net
Solid-State NMR for Polymorphic and Dynamic Properties
Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the physical properties of pharmaceutical solids, including identifying different polymorphic forms. google.comeuropeanpharmaceuticalreview.com Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact a drug's stability and bioavailability. google.com
For Tenofovir Disoproxil Fumarate (TDF), ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has been employed to distinguish between its polymorphic forms. google.comresearchgate.net The presence of more resonances in the spectrum than the number of non-equivalent carbon nuclei in the molecule indicates that there is more than one independent molecule in the crystal's unit cell. researchgate.net Studies have shown that the solid form of Tenofovir DF in commercial products can undergo conversion of its crystalline form under stress, highlighting the importance of understanding its solid-state properties. google.com
Other Chromatographic and Spectroscopic Techniques in Research
A variety of other analytical methods are instrumental in the research and analysis of Tenofovir and its deuterated forms.
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the separation and quantification of Tenofovir and its metabolites from various matrices. biotech-asia.orgresearchgate.netinnovareacademics.in These methods are often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. biotech-asia.orgresearchgate.netinnovareacademics.in
Numerous studies have developed and validated HPLC and UPLC methods for the analysis of Tenofovir, often in combination with other antiretroviral drugs. biotech-asia.orgresearchgate.netrjptonline.org These methods utilize different columns, mobile phases, and detectors to achieve optimal separation and detection. biotech-asia.org For instance, a review of analytical techniques highlighted several RP-HPLC methods for Tenofovir Disoproxil Fumarate (TDF) with varying chromatographic conditions. biotech-asia.org
HPTLC methods have also been developed for the simultaneous estimation of Tenofovir with other drugs, offering a reliable and efficient quantification alternative. innovareacademics.in
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and can be used to differentiate between polymorphs. google.comamericanpharmaceuticalreview.com The spectra of different crystalline forms of a compound can exhibit changes in frequencies, relative intensities, and the number of bands. americanpharmaceuticalreview.com
For Tenofovir, Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been used for systematic vibrational analysis, often aided by density functional theory (DFT) calculations. researchgate.net Confocal Raman spectroscopy has been employed as a label-free technique to quantify the diffusion of Tenofovir in microbicide gels and to detect it in various matrices. researchgate.netnih.gov Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be an ultra-sensitive method for the detection and quantification of Tenofovir. frontiersin.org
Electrochemical methods offer sensitive and often cost-effective approaches for the determination of Tenofovir. mdpi.com Various electrochemical sensors and techniques have been developed for this purpose.
One approach involves the use of a glassy carbon electrode modified with a composite of zirconium oxide, chitosan, and multi-walled carbon nanotubes (ZrO₂-CS-MWCNTs/GCE). mdpi.com This sensor demonstrated a wide linear range and a low detection limit for Tenofovir Disoproxil Fumarate (TDF). mdpi.com Another study utilized a boron-doped diamond electrode (BDDE) with square-wave voltammetry (SWV) for the determination of Tenofovir, achieving a detection limit of 5.6 × 10⁻⁷ mol L⁻¹. nih.gov
Innovative biosensors have also been developed, such as an alkaline phosphatase (ALP) enzyme-based sensor supported by BaTiO₃ nanoparticles, which showed an outstandingly low limit of detection of 0.09 nM. rsc.org Additionally, molecularly imprinted polymer (MIP) based electrochemical nanosensors have been constructed for the highly sensitive and specific determination of Tenofovir. nih.gov
Molecular and Cellular Mechanisms of Action of Tenofovir Traced by D5
Inhibition of Viral Reverse Transcriptase and Polymerase
The primary target of Tenofovir (B777) is the viral enzyme reverse transcriptase (RT) in HIV and the analogous DNA polymerase in HBV. patsnap.comdrugbank.com The active form of the drug, Tenofovir diphosphate (B83284) (TFV-DP), acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP). drugbank.complos.org By mimicking dATP, TFV-DP binds to the active site of the viral polymerase. patsnap.com This competition is potent; for HIV-1 reverse transcriptase, TFV-DP has a strong inhibitory constant (Ki) of approximately 0.022 micromolar. drugbank.comcaymanchem.com Similarly, it is a potent inhibitor of HBV polymerase, with a Ki of 0.18 µM. caymanchem.comnih.govasm.org This direct binding and competition effectively hinders the enzyme's ability to carry out its function of transcribing viral RNA into DNA (for HIV) or replicating viral DNA (for HBV). patsnap.compatsnap.com
Chain Termination Mechanisms at the DNA Level
Beyond competitive inhibition, the definitive action of Tenofovir is as a DNA chain terminator. patsnap.comnih.gov After TFV-DP is incorporated by the viral polymerase into the growing strand of viral DNA, it prevents further elongation. plos.orgdrugbank.com This is because Tenofovir is an acyclic phosphonate (B1237965), meaning it lacks the conventional deoxyribose sugar ring and, crucially, the 3'-hydroxyl group (-OH) required to form the next phosphodiester bond. patsnap.compatsnap.com The absence of this 3'-OH group makes it impossible for the polymerase to add the next nucleotide, thereby halting DNA synthesis and preventing the formation of a complete, functional viral genome. patsnap.comnih.gov This termination of the DNA chain is a critical step in inhibiting viral replication. drugbank.com
Intracellular Bioactivation and Phosphorylation Pathways to Tenofovir Diphosphate
Tenofovir itself is not active upon entering a cell. As a nucleotide analogue, it must undergo a two-step phosphorylation process to become the active Tenofovir diphosphate (TFV-DP). drugbank.comnih.gov This bioactivation is carried out by host cellular enzymes. oup.com
First Phosphorylation: Tenofovir is first phosphorylated to Tenofovir monophosphate (TFV-MP).
Second Phosphorylation: TFV-MP is then further phosphorylated to the active moiety, Tenofovir diphosphate (TFV-DP). asm.org
Specificity Towards Viral versus Host Polymerases
A critical feature of a successful antiviral agent is its ability to target viral enzymes with high specificity, thereby minimizing effects on host cell functions. Tenofovir diphosphate exhibits this selectivity. patsnap.com It has a significantly higher affinity for viral reverse transcriptase and polymerase compared to human DNA polymerases. patsnap.comdrugbank.com This selectivity is quantified by the inhibitory constant (Ki), which is much lower (indicating stronger inhibition) for viral enzymes than for host polymerases.
| Enzyme | Inhibitory Constant (Ki) for TFV-DP (µM) |
| Viral Enzymes | |
| HIV Reverse Transcriptase (RNA-dependent) | 0.022 |
| HIV Reverse Transcriptase (DNA-dependent) | 1.55 |
| Hepatitis B Virus (HBV) Polymerase | 0.18 |
| Human Host Polymerases | |
| DNA Polymerase α | 5.2 |
| DNA Polymerase β | 81.7 |
| Mitochondrial DNA Polymerase γ | 59.5 |
Table compiled from data in caymanchem.com.
As the table demonstrates, TFV-DP is a substantially more potent inhibitor of the viral polymerases than of the key human DNA polymerases, including mitochondrial DNA polymerase γ. caymanchem.com This specificity is the molecular basis for its favorable safety profile relative to some other NRTIs, as it reduces the likelihood of interfering with host cell DNA replication and mitochondrial function. patsnap.comdrugbank.com
Molecular Modeling and Docking Studies of Enzyme Interactions
Molecular modeling and docking studies provide atomic-level insights into how Tenofovir diphosphate interacts with its target enzymes. These computational techniques simulate the binding of TFV-DP into the active site of viral polymerases like HIV-1 reverse transcriptase and HBV polymerase. nih.govway2drug.commdpi.com
Studies have shown that TFV-DP fits within the enzyme's active site, where it competes with the natural substrate, dATP. nih.gov The models reveal specific amino acid residues that are crucial for this interaction. For instance, in HBV-RT, simulations show that magnesium ions in the active site play a key role in coordinating and stabilizing the binding of both the natural substrate (dATP) and the inhibitor (TFV-DP). nih.gov Docking analyses of TFV-DP with mutant reverse transcriptase enzymes, such as the K65R variant that confers some resistance, help to explain the mechanisms of resistance by showing how structural changes can alter binding affinity. researchgate.net These models have confirmed that TFV-DP's acyclic structure is key to its function, and they help visualize how its incorporation leads to the termination of the DNA chain. nih.govway2drug.com
Pharmacokinetics and Metabolic Fate in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical ADME studies in various animal models are crucial for predicting the pharmacokinetic behavior of a drug in humans. These studies provide essential data on how the body processes a compound from administration to elimination.
Preclinical Distribution in Organs and Tissues
Following administration in preclinical models, tenofovir (B777), the active component derived from its prodrugs, demonstrates wide distribution throughout the body. The highest concentrations are consistently observed in the kidney, liver, and intestinal contents. tga.gov.aueuropa.eueuropa.eu Studies in mice have further detailed this distribution, showing the highest tissue concentrations in the digestive tract, followed by the liver, kidneys, and lymphatic system. nih.gov Lower concentrations are typically found in the pancreas, adipose tissue, and lungs, with the brain showing the weakest penetration. nih.gov
Notably, research on foreskin tissue explants has been conducted to assess the pharmacokinetic profile of tenofovir in tissues relevant to sexual transmission of HIV-1. nih.gov These ex vivo studies have provided insights into the local concentrations of the active form of the drug, tenofovir diphosphate (B83284) (TFV-DP), within this specific tissue. nih.gov
A comparative look at tissue penetration factors (TPF), which is the ratio of tissue concentration to plasma concentration, reveals that tenofovir diffuses extensively, particularly in the digestive tract, liver, and kidneys. nih.gov
Table 1: Tenofovir Tissue Distribution in Mice
| Tissue | Relative Concentration |
|---|---|
| Digestive Tract | High |
| Liver | High |
| Kidneys | High |
| Lymphatic System | Moderate |
| Pancreas | Low |
| Adipose Tissue | Low |
| Lungs | Low |
| Brain | Very Low |
Protein Binding Characteristics in Preclinical Matrices
In vitro studies have demonstrated that the binding of tenofovir to human plasma or serum proteins is minimal. drugbank.com Specifically, over a concentration range of 0.01 to 25 µg/mL, the binding to plasma protein is less than 0.7%, and to serum protein is less than 7.2%. tga.gov.aueuropa.eueuropa.eu This low level of protein binding suggests that a high fraction of the drug is free in the circulation to distribute to tissues and exert its pharmacological effect. In rat plasma, the protein binding of tenofovir has been measured to be similarly low, at approximately 1.06% to 1.14%. mdpi.com
Elucidation of Metabolic Pathways and Metabolite Profiling using Deuterated Tracers
The use of deuterated tracers like Tenofovir-d5 is instrumental in delineating metabolic pathways. Tenofovir disoproxil fumarate (B1241708) (TDF), a prodrug of tenofovir, is rapidly absorbed and converted to tenofovir. europa.eueuropa.eu This conversion happens in two steps, with tenofovir monophosphonate ester as an intermediate metabolite. nih.gov The initial hydrolysis is catalyzed by carboxylesterases. nih.govnih.gov
Tenofovir itself is then converted intracellularly to its active form, tenofovir diphosphate (TFV-DP). europa.eueuropa.eu This phosphorylation is carried out by cellular kinases. TFV-DP is the active metabolite that inhibits viral reverse transcriptase. In vitro studies have confirmed that neither tenofovir disoproxil fumarate nor tenofovir are substrates for the major human CYP450 enzymes, indicating a low potential for drug-drug interactions mediated by this system. europa.eu The deuteration in this compound can help to slow down hepatic metabolism, which may reduce systemic exposure and potentially mitigate toxicity. vulcanchem.com
Renal Excretion Mechanisms in Preclinical Species
The primary route of elimination for tenofovir is through the kidneys. europa.eurwandafda.gov.rw This occurs via a combination of glomerular filtration and active tubular secretion. rwandafda.gov.rwsajhivmed.org.za Approximately 70-80% of an intravenously administered dose is excreted unchanged in the urine. europa.eu The renal clearance of tenofovir is estimated to be significantly higher than the glomerular filtration rate, which underscores the importance of active tubular secretion in its elimination. europa.eueuropa.eu
Key transporters involved in this process include the organic anion transporters OAT1 and OAT3, which are responsible for the uptake of tenofovir from the blood into the proximal tubule cells of the kidney. sajhivmed.org.zaresearchgate.net The multidrug resistance protein 4 (MRP4) then facilitates the efflux of tenofovir from these cells into the tubular lumen for excretion. researchgate.netscirp.org
Impact of Prodrug Design on Preclinical Pharmacokinetics and Metabolism
The design of prodrugs is a critical strategy to overcome the limitations of parent drugs, such as poor oral bioavailability. Tenofovir itself has very low intestinal permeability due to its charged phosphonate (B1237965) group. nih.gov
Strategies for Enhanced Bioavailability and Intracellular Delivery in Preclinical Settings
To improve upon the oral bioavailability of tenofovir, which is approximately 25% in the fasted state for TDF, different prodrug strategies have been developed. europa.eueuropa.eu Tenofovir disoproxil fumarate (TDF) was the first successful oral prodrug of tenofovir. nih.gov
A newer prodrug, tenofovir alafenamide (TAF), was designed to be more stable in plasma and to be more efficiently converted to tenofovir within cells by the enzyme cathepsin A, which is highly expressed in lymphoid tissues. researchgate.net This targeted intracellular activation leads to higher intracellular concentrations of the active metabolite, TFV-DP, in peripheral blood mononuclear cells (PBMCs) and lymphatic organs compared to TDF. nih.govresearchgate.net Preclinical studies in dogs showed that 24 hours after a single dose of TAF, the concentration of tenofovir in lymphatic organs was 5- to 15-fold greater than with an equivalent dose of TDF. researchgate.net This enhanced intracellular delivery allows for lower systemic plasma concentrations of tenofovir, which is believed to reduce the potential for off-target toxicities, particularly in the kidneys. sajhivmed.org.zaresearchgate.net
Studies in rats have also explored reformulating TDF with esterase and efflux inhibitors to further increase its oral bioavailability. nih.govnih.gov The use of GRAS (Generally Recognized As Safe) excipients like propylparaben (B1679720) and a vitamin E derivative resulted in a 1.5- to 2.1-fold increase in the area under the curve (AUC) for tenofovir in rats. nih.govnih.gov
Table 2: Comparison of Tenofovir Prodrugs in Preclinical Models
| Prodrug | Key Preclinical Finding | Reference |
|---|---|---|
| Tenofovir Disoproxil Fumarate (TDF) | Increased oral bioavailability of tenofovir to ~20-30% in animal models. | nih.gov |
| Tenofovir Alafenamide (TAF) | Achieved 5- to 15-fold higher tenofovir concentrations in lymphatic organs of dogs compared to TDF. | researchgate.net |
| TDF with Bioenhancers | 1.5- to 2.1-fold increase in tenofovir AUC in rats when co-administered with GRAS excipients. | nih.govnih.gov |
Stability in Biological Matrices (e.g., plasma, intestinal fluid, liver homogenates)
The stability of this compound, as a stable isotope-labeled analogue of Tenofovir, is inferred from the behavior of Tenofovir in various biological matrices. As an internal standard for bioanalytical assays, its stability must equal or exceed that of the analyte, Tenofovir, under identical conditions.
In vitro studies demonstrate that while Tenofovir's prodrugs are designed for rapid conversion, Tenofovir itself is chemically stable. The prodrug Tenofovir Disoproxil Fumarate (TDF) undergoes rapid hydrolysis in human plasma, intestinal homogenates, and liver homogenates, with a half-life of less than five minutes in each matrix. fda.gov This conversion process quickly releases the active Tenofovir molecule.
Studies focusing on Tenofovir and its prodrug Tenofovir Alafenamide (TAF) have evaluated stability under various storage and handling conditions, which are critical for ensuring accuracy in pharmacokinetic analysis. In these studies, the analytes were found to be stable in human plasma for at least six hours at room temperature (~20°C) and through multiple freeze-thaw cycles. For long-term storage, spiked plasma samples demonstrated stability for up to 60 days at -70°C.
In simulated gastrointestinal fluids, the stability of Tenofovir prodrugs is a critical factor influencing their absorption. TDF is subject to extensive premature degradation in fasted-state human intestinal fluids, where it is completely broken down within 90 minutes. uni.lu TAF shows greater stability in simulated intestinal fluid (SIF) compared to TDF, though it degrades significantly in simulated gastric fluid (SGF). researchgate.netnih.gov In contrast, Tenofovir itself is comparatively stable under acidic conditions. nih.gov The stability of various Tenofovir prodrugs has been assessed in rat intestinal and liver homogenates, with intestinal stability identified as a key determinant of bioavailability. windows.netnih.gov In vitro experiments using rat liver microsomes detected no metabolites of Tenofovir, indicating its high stability against hepatic metabolism. fda.govfda.gov
Table 1: Stability of Tenofovir and its Prodrugs in Biological Matrices This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Analyte | Matrix | Condition | Finding | Reference |
|---|---|---|---|---|
| Tenofovir Disoproxil | Human Plasma | In Vitro | Rapid hydrolysis (t½ < 5 min) | fda.gov |
| Tenofovir Disoproxil | Human Intestinal Homogenate | In Vitro | Rapid hydrolysis (t½ < 5 min) | fda.gov |
| Tenofovir Disoproxil | Human Liver Homogenate | In Vitro | Rapid hydrolysis (t½ < 5 min) | fda.gov |
| Tenofovir Disoproxil | Human Intestinal Fluid (Fasted) | In Situ | Complete degradation within 90 min | uni.lu |
| Tenofovir Alafenamide & Tenofovir | Human Plasma | Short-term Temperature | Stable for 6 hours at 20°C | |
| Tenofovir Alafenamide & Tenofovir | Human Plasma | Freeze-Thaw Cycles | Stable for three cycles | |
| Tenofovir Alafenamide & Tenofovir | Human Plasma | Long-term Storage | Stable for 60 days at -70°C | |
| Tenofovir | Rat Liver Microsomes | In Vitro | No metabolites detected; stable | fda.gov |
| Tenofovir Prodrugs | Rat Intestinal/Liver Homogenates | In Vitro | Stability is a key factor for bioavailability | windows.netnih.gov |
In Vitro Pharmacokinetic Studies (e.g., CYP450 interactions, transport studies)
In vitro studies are essential for predicting a drug's pharmacokinetic behavior, including its potential for drug-drug interactions.
Cytochrome P450 (CYP450) Interactions
Research has consistently shown that Tenofovir has a very low potential for clinically significant interactions involving the cytochrome P450 enzyme system. In vitro experiments demonstrate that Tenofovir does not inhibit the metabolism of various CYP probe substrates. fda.gov Furthermore, its prodrug, Tenofovir Disoproxil Fumarate, showed no meaningful effect on the activity of major CYP450 enzymes. fda.gov Based on these findings, Tenofovir is not considered a substrate, inducer, or inhibitor of CYP450 enzymes, indicating that interactions with other drugs metabolized through these pathways are unlikely. fda.govnih.gov
Transporter Studies
The elimination of Tenofovir is primarily a renal process that involves both glomerular filtration and active tubular secretion, mediated by drug transporters. In vitro studies have identified Tenofovir as a substrate for several key transporters from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.
For cellular uptake from the blood into the proximal tubule cells of the kidney, Tenofovir is transported by the Organic Anion Transporters OAT1 (SLC22A6) and OAT3 (SLC22A8). For efflux from the tubular cells into the urine, Tenofovir is a substrate for the Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). While some research has investigated its interaction with MRP2 (ABCC2), studies have found that the level of transport by this efflux pump is not significant. Likewise, Tenofovir is not a substrate for the prominent efflux transporters P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).
Table 2: In Vitro Transporter Interactions of Tenofovir This table is interactive. Users can sort columns by clicking on the headers.
| Transporter Family | Transporter | Gene | Role | Tenofovir Interaction |
|---|---|---|---|---|
| Solute Carrier (SLC) | OAT1 | SLC22A6 | Renal Uptake | Substrate |
| Solute Carrier (SLC) | OAT3 | SLC22A8 | Renal Uptake | Substrate |
| ATP-Binding Cassette (ABC) | MRP4 | ABCC4 | Renal Efflux | Substrate |
| ATP-Binding Cassette (ABC) | MRP2 | ABCC2 | Renal Efflux | Not a significant substrate |
| ATP-Binding Cassette (ABC) | P-gp | ABCB1 | Efflux | Not a substrate |
| ATP-Binding Cassette (ABC) | BCRP | ABCG2 | Efflux | Not a substrate |
In Vitro and Ex Vivo Research Applications of Tenofovir D5
Cellular Antiviral Activity Assessments
The use of Tenofovir-d5 as an internal standard is fundamental to conducting precise cellular antiviral activity assessments. These assays determine the potency of Tenofovir (B777) and its related compounds by correlating known drug concentrations with the level of viral inhibition, for which accurate measurement of the drug is a prerequisite.
Susceptibility studies in cell culture are crucial for determining the efficacy of an antiviral agent against different viral strains or genotypes. The human hepatoma cell line, Huh7, is a common model for studying the hepatitis B virus (HBV).
In such studies, Huh7 cells are transfected with various HBV subgenotypes and then treated with increasing concentrations of Tenofovir. nih.govasm.org The antiviral effect is measured by quantifying the reduction in intracellular HBV DNA. nih.gov Research has demonstrated that different HBV subgenotypes exhibit varied susceptibility to Tenofovir. For instance, in vitro drug sensitivity assays using transfected Huh7 cells revealed that HBV subgenotypes D1 and D2 had greater susceptibility to Tenofovir compared to subgenotypes D3 and D5, which showed a poorer response. nih.govasm.orgnih.govdrugbank.com This was evidenced by the lower half-maximal inhibitory concentration (IC50) values for D1 and D2 compared to D3 and D5. asm.org The accurate determination of Tenofovir concentrations within the cell culture medium and cell lysates, which underpins the calculation of these IC50 values, relies on robust analytical methods where this compound would be used as an internal standard.
| HBV Subgenotype | Tenofovir IC50 (μM) |
| D1 | 4.13 ± 0.68 |
| D2 | 5.25 ± 0.38 |
| D3 | 9.36 ± 0.33 |
| D5 | 8.88 ± 0.57 |
| Data from in vitro susceptibility assays in Huh7 cells. asm.org |
The evaluation of antiviral analogues and prodrugs in cellular systems is essential for developing compounds with improved therapeutic profiles. Tenofovir itself has poor cell permeability. nih.gov To overcome this, prodrugs such as Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF) were developed. nih.govresearchgate.net These lipophilic, cell-permeable prodrugs are designed to enhance oral absorption and efficiently deliver Tenofovir into target cells, where they are converted to the active antiviral agent, Tenofovir-diphosphate (TFV-DP). nih.govresearchgate.net
In vitro studies are performed to compare the efficiency of different prodrugs in delivering Tenofovir into cells and generating the active metabolite. For example, research in lymphoid cells demonstrated that oral administration of the TDF prodrug resulted in significantly higher intracellular exposures to TFV-DP compared to subcutaneous administration of Tenofovir itself, highlighting the prodrug's role in enhancing lymphoid cell loading. nih.gov The precise quantification of the parent prodrug, Tenofovir, and the phosphorylated metabolite, TFV-DP, in these cellular systems is critical for comparison and is enabled by the use of stable isotope-labeled internal standards like this compound.
Susceptibility Studies in Cell Culture Models (e.g., Huh7 cells)
Ex Vivo Tissue Explant Models for Drug Penetration and Activity
Ex vivo tissue models provide a valuable platform that bridges the gap between simple in vitro cell cultures and complex in vivo systems. These models use fresh human tissue maintained in a laboratory setting to study drug distribution, metabolism, and antiviral activity in a physiologically relevant context. The accurate measurement of drug and metabolite concentrations in these complex tissue matrices is analytically challenging, making the use of an internal standard like this compound indispensable for reliable quantification. semanticscholar.org
Foreskin and rectal tissue explant models are particularly important in the research of Pre-Exposure Prophylaxis (PrEP) for HIV. researchgate.netnih.govnatap.org These tissues represent primary sites of sexual HIV transmission. In a typical ex vivo study, tissue explants are exposed to Tenofovir or its prodrugs before being challenged with HIV. researchgate.netnih.gov Researchers then measure the level of viral replication, often by quantifying the p24 antigen, to determine the protective effect of the drug. researchgate.netnatap.org
Studies using foreskin explants have been employed to assess the pharmacokinetic and pharmacodynamic profile of Tenofovir and TAF. researchgate.netnih.gov This research helps establish the drug concentrations required in the tissue to prevent HIV infection and can inform the design of clinical trials for PrEP. researchgate.netnih.govhivandmore.de For instance, the CHAPS trial utilizes an ex vivo foreskin tissue explant HIV-challenge model to evaluate and optimize PrEP dosing strategies. nih.gov
The key to Tenofovir's antiviral activity is its conversion to Tenofovir-diphosphate (TFV-DP) inside target cells. Therefore, quantifying TFV-DP levels in tissue explants is a primary objective in ex vivo PrEP research, as these concentrations are directly linked to protective efficacy. natap.orgnih.gov
Ex vivo studies have been instrumental in comparing how different prodrugs, TDF and TAF, deliver the active metabolite to mucosal tissues. Research on foreskin tissue explants showed that dosing with TAF resulted in approximately six-fold higher concentrations of TFV-DP compared to dosing with Tenofovir (TFV), indicating greater potency. researchgate.netnih.gov Similar findings have been noted in other mucosal tissues. nih.gov A significant negative correlation has been observed between the concentration of TFV-DP in the explant and the level of HIV p24 antigen, confirming the direct relationship between intracellular drug levels and antiviral activity. researchgate.net These critical measurements of TFV-DP in tissue homogenates are made possible through highly sensitive LC-MS/MS methods that depend on the use of a stable isotope-labeled internal standard. semanticscholar.org
| Research Model | Key Findings | Reference |
| Foreskin Explants | Dosing with TAF leads to ~6-fold higher TFV-DP concentrations than dosing with TFV. | researchgate.netnih.gov |
| Foreskin Explants | A significant inverse correlation exists between TFV-DP levels and HIV-1 p24 antigen levels. | researchgate.net |
| Rectal Tissue Explants | A concentration-response relationship was demonstrated between mononuclear cell TFV-DP and antiviral effect. | natap.org |
| Rectal Tissue Explants | Protection against HIV-1 infection was observed as early as 2 hours after a double dose of TDF/FTC, linked to tissue drug concentrations. | nih.gov |
Foreskin and Other Tissue Models for Pre-Exposure Prophylaxis Research
Studies on Viral Resistance Mechanisms in In Vitro Models
In vitro models are essential for identifying and characterizing viral mutations that confer resistance to antiviral drugs. These studies help predict and understand clinical treatment failure. Cell-based assays are used to determine the effect of specific mutations within the viral polymerase gene on the susceptibility to Tenofovir.
For HBV, studies have evaluated the impact of mutations associated with resistance to other nucleoside/nucleotide analogues on Tenofovir's activity. For example, lamivudine-resistant HBV with rtL180M and rtM204V mutations was tested in HepG2 cells. openaccessjournals.com While these mutations confer high-level resistance to lamivudine (B182088), they resulted in only a modest 3.3-fold increase in the IC50 for Tenofovir, indicating that Tenofovir retains significant activity. openaccessjournals.com Similarly, a constructed triple mutant (L180M, M204V, and N236T) showed a 4.4-fold decrease in susceptibility to Tenofovir compared to the wild-type virus. openaccessjournals.com In another study, the rtA194T mutation, combined with lamivudine resistance mutations, was found to reduce susceptibility to Tenofovir by more than 10-fold in a cell-based assay. The precise calculation of these fold-changes in susceptibility requires accurate determination of the IC50 values for both wild-type and mutant viruses, a process that relies on the accurate quantification of drug concentrations for which this compound is a vital analytical tool.
Characterization of Reverse Transcriptase Mutations (e.g., K65R)
The emergence of drug-resistant mutations in viral enzymes like reverse transcriptase (RT) is a significant challenge in antiviral therapy. The K65R mutation in the RT of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is of particular interest as it is associated with resistance to several nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), including Tenofovir. In vitro studies are essential to understand the impact of such mutations on drug efficacy.
In these research settings, this compound is used to accurately quantify the active form of the drug, Tenofovir diphosphate (B83284), within cells. This allows researchers to correlate intracellular drug concentrations with the degree of viral inhibition in cell lines expressing either wild-type or mutant (e.g., K65R) reverse transcriptase.
Research has shown that the K65R mutation in HIV-1 RT can be selected for in vitro by multiple NRTIs. nih.gov Interestingly, the K65R mutation exhibits a bidirectional phenotypic antagonism with thymidine (B127349) analog mutations (TAMs), meaning the presence of one set of mutations can counteract the resistance effects of the other. nih.gov For instance, the presence of TAMs can reduce the level of resistance to Tenofovir conferred by the K65R mutation. nih.gov Conversely, the K65R mutation can reduce resistance to drugs like zidovudine (B1683550) (AZT) caused by TAMs. nih.gov
The prevalence of the K65R mutation has been observed to increase in clinical settings, particularly with the use of Tenofovir-based regimens. mdpi.com Studies have noted a higher prevalence of K65R in certain HIV-1 subtypes, such as CRF02_AG and subtype C, compared to others. mdpi.comoup.com
Below is a table summarizing key findings related to the K65R mutation from various in vitro and observational studies.
| Research Focus | Virus/Subtype | Key Finding | Citation |
| Antagonism of Mutations | HIV-1 | The K65R mutation and thymidine analog mutations (TAMs) show bidirectional phenotypic antagonism. TAMs can reduce Tenofovir resistance caused by K65R. | nih.gov |
| Prevalence in Subtypes | HIV-1 (CRF02_AG vs. G) | The K65R mutation was significantly more prevalent in the CRF02_AG subtype (33%) compared to subtype G (7%) after first-line ART failure. | oup.com |
| Association with Treatment | HIV-1 | An increase in the K65R mutation from 2.23% to 12.11% was observed following the replacement of zidovudine with Tenofovir in ART regimens in Brazil. | mdpi.com |
| Impact on Susceptibility | HBV | The rtN236T mutation in HBV confers a three- to fourfold reduced susceptibility to Tenofovir in cell culture. | nih.gov |
| Transmitted Drug Resistance | HIV-1 | In a large study of ART-naive patients, the K65R mutation was rare, found in only 0.01% of subjects. | nih.gov |
Subgenotype-Specific Responses in Cell Culture (e.g., HBV D-subgenotypes)
The genetic diversity of viruses extends to genotypes and subgenotypes, which can influence the effectiveness of antiviral therapies. For Hepatitis B Virus (HBV), at least nine genotypes and numerous subgenotypes have been identified, each with distinct geographical distributions and clinical characteristics. mdpi.com In vitro cell culture systems are indispensable for investigating whether these genetic variations lead to differential responses to antiviral drugs.
Recent research has focused on the varying susceptibility of HBV genotype D subgenotypes to Tenofovir. Genotype D is widespread globally, and understanding its subgenotype-specific responses is crucial for optimizing treatment. researchgate.net
In vitro studies using Huh7 cells transfected with different HBV D-subgenotypes (D1, D2, D3, and D5) have demonstrated that not all subgenotypes respond equally to Tenofovir. nih.govasm.org Specifically, subgenotypes D3 and D5 have shown reduced susceptibility to Tenofovir compared to subgenotypes D1 and D2. nih.govasm.org This is evidenced by higher 50% inhibitory concentration (IC₅₀) values for D3 and D5. nih.gov These in vitro findings have been corroborated by clinical observations where patients infected with D3 and D5 subgenotypes showed a less pronounced reduction in HBV DNA levels after Tenofovir therapy compared to those with D1 and D2. researchgate.netnih.gov
The mechanism behind this differential susceptibility appears to be linked to naturally occurring amino acid variations in the reverse transcriptase domain of the virus. researchgate.netnih.gov Molecular modeling and simulation studies have indicated that these variations can affect the binding of Tenofovir's active metabolite to the enzyme's active site. researchgate.netnih.gov
The following table presents data from a study that evaluated the in vitro susceptibility of different HBV D-subgenotypes to Tenofovir.
| HBV Subgenotype | 50% Inhibitory Concentration (IC₅₀) of Tenofovir (μM) | Interpretation | Citation |
| D1 | 4.13 ± 0.68 | Higher Susceptibility | nih.gov |
| D2 | 5.25 ± 0.38 | Higher Susceptibility | nih.gov |
| D3 | 9.36 ± 0.33 | Lower Susceptibility | nih.gov |
| D5 | 8.88 ± 0.57 | Lower Susceptibility | nih.gov |
These findings underscore the importance of considering viral subgenotypes in both clinical practice and the development of new antiviral agents. The use of this compound in such research allows for the precise measurements needed to discern these subtle but significant differences in drug response.
Advanced Preclinical Research Studies
Mechanistic Toxicology in Animal Models
Preclinical animal models have been instrumental in elucidating the mechanisms underlying the toxicity of Tenofovir (B777), particularly its well-documented nephrotoxicity.
Studies in animal models have demonstrated that Tenofovir can induce significant mitochondrial toxicity, especially in the renal proximal tubules. nih.govresearchgate.netresearchgate.net This toxicity is a key factor in the development of drug-associated kidney injury.
Research in rats treated with Tenofovir Disoproxil Fumarate (B1241708) (TDF) revealed distinct ultrastructural changes in the mitochondria of renal tubular cells. nih.govcapes.gov.br These changes included mitochondrial enlargement, disruption of the crystal architecture, and the appearance of sparse, fragmented cristae. nih.govcapes.gov.brnih.gov Such morphological abnormalities are indicative of mitochondrial dysfunction.
A primary mechanism implicated in this mitochondrial damage is the depletion of mitochondrial DNA (mtDNA). nih.govresearchgate.netresearchgate.net Tenofovir is a weak inhibitor of mtDNA polymerase-gamma, the enzyme responsible for replicating mtDNA. researchgate.net In a rat model, administration of TDF led to a significant reduction in mtDNA copy numbers within the kidneys. nih.govcapes.gov.br This depletion of mtDNA impairs the synthesis of essential proteins for the mitochondrial respiratory chain, which is crucial for cellular energy production. nih.gov In vitro studies in human renal proximal tubule epithelial cells (RPTECs) have shown that while Tenofovir alone does not significantly affect mtDNA levels, it can enhance the mtDNA-depleting effects of other nucleoside reverse transcriptase inhibitors like didanosine. asm.org
Table 1: Summary of Mitochondrial Effects of Tenofovir in Preclinical Rat Models
| Parameter | Observation in Tenofovir-Treated Rats | Reference |
|---|---|---|
| Mitochondrial Morphology | Enlarged mitochondria with disrupted and fragmented cristae in renal tubules. | nih.gov, nih.gov, capes.gov.br |
| mtDNA Levels | Low copy numbers of mitochondrial DNA in kidney tissue. | nih.gov, capes.gov.br |
| Respiratory Chain Function | Impaired expression of mtDNA-encoded subunits (e.g., COX I). | nih.gov, capes.gov.br |
| Enzyme Activity | Reduced activity of mitochondrial enzymes like cytochrome c oxidase (COX) and NADH dehydrogenase (NADH-DH). | nih.gov, capes.gov.br |
Genomic and transcriptional analyses in animal models have provided insights into the molecular responses to Tenofovir exposure in different organs. In a 13-week study in mice orally administered TDF, toxicogenomic analysis was performed on kidney and liver tissues. nih.gov
Interestingly, despite the known nephrotoxic potential of the drug, the study found no significant transcriptional changes in the kidneys of TDF-treated mice, which correlated with the absence of histopathological abnormalities in this organ under the study's conditions. nih.gov
In contrast, the liver of mice treated with a high dose of TDF showed microscopic cytomegaly (enlarged cells). nih.gov This finding was associated with significant transcriptional changes. Specifically, the analysis of liver transcripts revealed elevated levels of Cdkn1a (cyclin-dependent kinase inhibitor 1A). nih.gov The protein encoded by this gene, p21, is a potent inhibitor of the cell cycle, and its upregulation may have contributed to the observed inhibition of liver cell cycle progression and the resulting cytomegaly. nih.gov Other studies have used transcriptomic analyses of liver tissue in patients with chronic hepatitis B to show that TDF treatment can induce widespread downregulation of immune-related genes. researchgate.net
The organ-specific toxicity of Tenofovir, particularly in the kidneys, is heavily influenced by the activity of specific drug transporters located in the renal proximal tubules. researchgate.netnih.gov Preclinical studies using knockout mouse models have been crucial in defining the roles of the organic anion transporter 1 (OAT1) and multidrug resistance-associated protein 4 (MRP4). nih.govnih.govresearchgate.net
OAT1 (encoded by the SLC22A6 gene) is located on the basolateral membrane of proximal tubule cells and is responsible for the uptake of Tenofovir from the blood into these cells. researchgate.netnih.govtandfonline.com Conversely, MRP4 (encoded by the ABCC4 gene) is an efflux transporter on the apical membrane, which pumps Tenofovir out of the cells into the urine. researchgate.netnih.govresearchgate.net
Studies in OAT1 knockout (OAT1 KO) mice treated with TDF showed that the absence of this transporter was protective against renal toxicity. nih.govnih.gov These mice did not accumulate Tenofovir in their renal proximal tubules and, consequently, did not exhibit the mitochondrial DNA depletion or ultrastructural damage seen in wild-type mice. nih.govnih.gov This demonstrates that OAT1-mediated uptake is a critical step for Tenofovir-induced nephrotoxicity.
In MRP4 knockout (MRP4 KO) mice, the opposite effect was observed. The absence of this efflux transporter led to an increased accumulation of Tenofovir within the proximal tubule cells, exacerbating mitochondrial toxicity. nih.govnih.govresearchgate.net These findings highlight the crucial role of MRP4 in limiting intracellular drug levels and protecting the kidney from injury. nih.gov
Table 2: Impact of Transporter Knockout on Tenofovir Renal Toxicity in Mice
| Mouse Model | Transporter Function | Effect of TDF Treatment on Renal Proximal Tubules | Reference |
|---|---|---|---|
| Wild-Type (WT) | Normal OAT1 uptake & MRP4 efflux | Mitochondrial toxicity and mtDNA changes observed. | nih.gov, nih.gov |
| OAT1 Knockout (KO) | Impaired uptake from blood | Prevention of Tenofovir accumulation and toxicity. | nih.gov, nih.gov |
| MRP4 Knockout (KO) | Impaired efflux into urine | Increased Tenofovir accumulation and mitochondrial toxicity. | nih.gov, nih.gov, researchgate.net |
Transcriptional and Genomic Analyses in Animal Organs (e.g., liver, kidney)
Metabolomics and Lipidomics in Preclinical Models
Metabolomics and lipidomics are powerful tools for understanding the global metabolic changes induced by a drug. These approaches have been applied in preclinical models to study the effects of Tenofovir prodrugs. nih.govnih.govresearchgate.net
In a preclinical study using HBV-positive HepG2.2.15 cells and an HBV transgenic mouse model, researchers investigated the effects of different Tenofovir ester prodrugs on the host's hepatic metabolism. nih.govnih.gov The study found that the metabolic disorders caused by HBV replication could be partially corrected by treatment with Tenofovir prodrugs. nih.govnih.gov
The metabolomics and lipidomics analyses revealed that Tenofovir prodrugs had a rebalancing effect on several key metabolic pathways that were disrupted in the disease state. These pathways included:
TCA cycle
Glycolysis
Pentose phosphate (B84403) pathway
Purine/pyrimidine metabolism
Amino acid metabolism
Phospholipid metabolism nih.govnih.gov
The extent of this metabolic correction was found to correlate with the pharmacokinetic properties of the different prodrugs, suggesting that improved drug targeting to the liver leads to a better rebalancing of hepatocellular metabolism alongside stronger antiviral efficacy. nih.govnih.gov
Research on Tissue-Specific Targeting and Drug Delivery Systems in Preclinical Contexts
To enhance the therapeutic efficacy of Tenofovir and reduce its potential for systemic toxicity, significant preclinical research has focused on developing tissue-specific targeting and advanced drug delivery systems. mdpi.commdpi.comnih.gov The goal is to deliver the drug more effectively to its site of action, such as lymphoid tissues or specific cell types harboring HIV, while minimizing exposure to organs like the kidneys. mdpi.comnih.gov
Preclinical research has explored a variety of strategies, including:
Nanoparticle Formulations: Encapsulating Tenofovir or its prodrugs (like Tenofovir Alafenamide, TAF) into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can alter the drug's biodistribution and prolong its release. mdpi.commdpi.com These nanoparticles can be engineered to target specific cells, like macrophages, which act as a reservoir for HIV. mdpi.com
Long-Acting Implants: Non-degradable polymer implants containing TAF have been developed and tested in preclinical models. mdpi.com These systems are designed to provide sustained, zero-order release of the drug over long periods, potentially simplifying treatment regimens to once every few months or longer. mdpi.com
Lipid-Based Prodrugs: Novel lipid-conjugated prodrugs of Tenofovir have been synthesized to improve metabolic stability and oral bioavailability. acs.org These approaches aim to optimize the distribution profile of the drug, directing it more efficiently to target tissues. acs.org
Vaginal Rings: For HIV prevention (PrEP), vaginal rings made of non-biodegradable elastomeric polymers are being developed to provide sustained local delivery of antiretrovirals, including Tenofovir. mdpi.com This approach targets the site of transmission while minimizing systemic drug levels. mdpi.com
These preclinical drug delivery systems have shown promise in improving pharmacokinetic profiles, achieving sustained therapeutic concentrations in target tissues, and enabling less frequent dosing intervals. mdpi.comnih.govresearchgate.net
Investigation of Drug-Drug Interactions at a Mechanistic Level in Preclinical/In Vitro Models
Preclinical and in vitro studies are fundamental in elucidating the mechanisms underlying potential drug-drug interactions (DDIs). For Tenofovir, the active compound to which Tenofovir-d5 is isotopically related, these investigations have centered on its interaction with drug metabolizing enzymes and transport proteins. Given that deuteration does not alter the fundamental chemical structure or pharmacological properties, the mechanistic DDI profile of this compound is expected to be identical to that of Tenofovir.
Research has consistently shown that Tenofovir is not a significant substrate for cytochrome P450 (CYP450) enzymes, the primary system for drug metabolism in the liver. tga.gov.augilead.com In vitro experiments have demonstrated that neither Tenofovir nor its prodrug, Tenofovir Disoproxil Fumarate (TDF), are metabolized by these enzymes. tga.gov.au Furthermore, at concentrations significantly higher than those observed clinically, Tenofovir does not inhibit major human CYP450 isoforms, including CYP3A4, CYP2D6, CYP2C9, or CYP2E1. tga.gov.au A minor, statistically significant reduction in the metabolism of a CYP1A substrate was noted, but this is not considered clinically relevant. tga.gov.au These findings indicate a low probability of CYP450-mediated pharmacokinetic interactions when Tenofovir is co-administered with other medications. tga.gov.augilead.com
The primary mechanism governing the disposition and potential interactions of Tenofovir involves active tubular secretion in the kidneys. tga.gov.au Tenofovir is eliminated from the bloodstream into the urine through the coordinated action of renal transporters. nih.gov In vitro data and preclinical models have identified key transporters involved in this process. The basolateral transporters, Organic Anion Transporter 1 (OAT1), and to a lesser degree, Organic Anion Transporter 3 (OAT3), are responsible for the uptake of Tenofovir from the blood into the proximal tubule cells of the kidney. nih.gov Subsequently, the apical transporters, Multidrug Resistance-Associated Protein 4 (ABCC4) and potentially ABCC2, facilitate its excretion into the tubular lumen. nih.gov
Consequently, the potential for DDIs with Tenofovir is primarily linked to competition for these renal transporters. tga.gov.auhiv-druginteractions.org Co-administration with other drugs that are also substrates or inhibitors of OAT1 or OAT3 can lead to increased serum concentrations of either Tenofovir or the co-administered drug, heightening the risk for concentration-dependent adverse effects, such as nephrotoxicity. tga.gov.aunih.gov For instance, in vitro studies have shown that drugs like probenecid, a known inhibitor of organic anion transport, can block the renal excretion of Tenofovir. While not a direct mechanistic study, the interaction between Tenofovir and didanosine, which increases didanosine's area under the curve (AUC), may involve the inhibition of OAT1-mediated excretion. nih.gov
The prodrug form, Tenofovir Alafenamide (TAF), interacts with different transporters. TAF is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). hivclinic.cahiv.gov Therefore, drugs that induce P-gp activity can decrease TAF absorption, while P-gp inhibitors can increase its absorption. hiv.gov
The following tables summarize the key findings from preclinical and in vitro DDI studies for Tenofovir and its prodrugs.
Table 1: Summary of Tenofovir Interactions with CYP450 Enzymes (In Vitro)
| CYP450 Isoform | Role as Substrate | Inhibitory Effect of Tenofovir | Finding Source |
| CYP3A4 | No | No significant inhibition | tga.gov.au |
| CYP2D6 | No | No significant inhibition | tga.gov.au |
| CYP2C9 | No | No significant inhibition | tga.gov.au |
| CYP2E1 | No | No significant inhibition | tga.gov.au |
| CYP1A1/2 | No | Minor (6%) reduction in substrate metabolism | tga.gov.au |
This table details the lack of significant interaction between Tenofovir and the major drug-metabolizing CYP450 enzymes in vitro, indicating a low potential for metabolic drug-drug interactions.
Future Directions in Tenofovir D5 Research
Development of Novel Deuterated Analogues for Enhanced Research Applications
The strategic replacement of hydrogen with deuterium (B1214612), a process known as deuteration, has emerged as a valuable tool in medicinal chemistry to modulate the pharmacokinetic properties of drugs. gabarx.com In the context of tenofovir (B777), the development of novel deuterated analogues beyond Tenofovir-d5 holds significant promise for enhancing research applications. This compound, or (((1-(6-amino-9H-purin-9-yl)propan-2-yl-1,1,3,3,3-d5)oxy)methyl)phosphonic acid, is a stable, isotopically labeled version of tenofovir. synzeal.com While primarily used as an internal standard for analytical purposes, the principles of its creation pave the way for more sophisticated deuterated versions. vulcanchem.com
Future research is focused on creating analogues with deuterium substitutions at specific sites that are susceptible to metabolic breakdown. This selective deuteration can slow down the rate of metabolism, a phenomenon attributed to the kinetic isotope effect. gabarx.com A slower metabolism could lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing and improved patient adherence in therapeutic contexts. google.com Furthermore, by altering metabolic pathways, deuteration can reduce the formation of potentially toxic metabolites, thereby enhancing the safety profile of the parent drug. google.com
The development of these novel analogues will likely involve a combination of synthetic organic chemistry and computational modeling to predict the sites of metabolism and the potential impact of deuteration. For instance, analogues of Tenofovir Alafenamide (TAF), a prodrug of tenofovir, have already been synthesized with deuterium substitutions. clearsynth.com These efforts aim to create a new generation of research tools and potential therapeutic candidates with superior pharmacological properties.
Integration of Advanced Computational and Experimental Methodologies
The study of this compound and its future analogues will be greatly enhanced by the integration of advanced computational and experimental methodologies. These approaches provide a deeper understanding of the drug's behavior at a molecular and systemic level.
Computational Approaches:
Molecular Modeling: Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the interaction of deuterated tenofovir with its target enzyme, reverse transcriptase. This can help in understanding how deuteration might affect binding affinity and inhibitory activity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated tenofovir analogues. These models can help predict the in vivo behavior of new compounds and optimize their design before costly and time-consuming experimental studies are undertaken.
In Silico Toxicity Prediction: Advanced algorithms can be used to predict the potential toxicity of new deuterated analogues based on their chemical structure, reducing the need for extensive animal testing in the early stages of development.
Experimental Methodologies:
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry techniques are crucial for characterizing novel deuterated analogues and for quantifying their levels in biological samples with high sensitivity and specificity. vulcanchem.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly phosphorus-31 NMR (³¹P-NMR), can be employed for the real-time, quantitative analysis of phosphorus-containing drugs like tenofovir and its analogues in biological fluids. nih.gov This provides a direct and non-invasive way to study drug release and metabolism.
X-ray Crystallography: This technique can be used to determine the three-dimensional structure of deuterated tenofovir analogues bound to their target enzymes. This provides invaluable information for understanding the mechanism of action and for the rational design of new and more potent inhibitors. vulcanchem.com
In Vitro Cell-Based Assays: These assays are essential for evaluating the antiviral activity and cytotoxicity of new deuterated compounds in a controlled laboratory setting. nih.gov
The synergy between these computational and experimental methods will accelerate the discovery and development of the next generation of deuterated tenofovir analogues with improved properties for both research and potential therapeutic use. nih.gov
Expanding the Utility of this compound in Studying Other Biological Systems
While the primary application of tenofovir is in the management of HIV and Hepatitis B virus (HBV) infections, this compound as a research tool has the potential to be utilized in the study of other biological systems. nih.govchemicalbook.com Its stability and the ability to be accurately quantified make it a valuable tracer for investigating various physiological and pathological processes.
One area of interest is in the study of drug transport mechanisms. Tenofovir is known to interact with various transporters in the body, which affects its distribution and elimination. dovepress.com By using this compound, researchers can precisely track its movement across cellular membranes and within different tissues, providing insights into the function of these transporters in both healthy and diseased states.
Furthermore, the impact of tenofovir on cellular metabolism extends beyond its direct antiviral effect. Studies have shown that tenofovir can affect mitochondrial function and bone metabolism. europa.eu this compound can be a useful tool to investigate these off-target effects in more detail, helping to elucidate the underlying molecular mechanisms. This could lead to a better understanding of the long-term side effects associated with tenofovir therapy and potentially inform the development of strategies to mitigate them.
The application of this compound could also be extended to environmental and toxicological studies. Given the widespread use of tenofovir, there are concerns about its presence in the environment and its potential impact on ecosystems. mdpi.com this compound can be used as a stable isotope tracer to study the fate and degradation of tenofovir in environmental samples, such as water and soil.
Addressing Unanswered Questions in Preclinical Pharmacodynamics and Metabolism
Despite extensive research on tenofovir, there are still unanswered questions regarding its preclinical pharmacodynamics and metabolism that this compound can help address. The use of this deuterated internal standard allows for more precise and reliable quantification of tenofovir and its metabolites in complex biological matrices. vulcanchem.com
One key area of investigation is the intracellular phosphorylation of tenofovir to its active diphosphate (B83284) form (tenofovir-diphosphate). nih.gov The efficiency of this process can vary between different cell types and patient populations, which can impact the drug's efficacy. By using this compound in conjunction with advanced analytical techniques, researchers can more accurately measure the intracellular concentrations of tenofovir and its phosphorylated metabolites, leading to a better understanding of the factors that influence its activation. researchgate.net
Another important aspect is the role of drug transporters in tenofovir's disposition. While it is known that certain transporters are involved, their relative contributions and the potential for drug-drug interactions at the transporter level are not fully understood. dovepress.com Preclinical studies using this compound can help to dissect the specific roles of these transporters in different tissues and to identify potential clinically relevant interactions.
The metabolism of tenofovir, although not extensive, is also an area that warrants further investigation. tga.gov.au While tenofovir is not a major substrate for cytochrome P450 enzymes, other metabolic pathways may be involved. europa.eutga.gov.au The use of this compound can aid in the identification and quantification of minor metabolites, which may have their own pharmacological or toxicological properties.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Tenofovir-d5 and ensuring isotopic purity?
- Methodological Answer : Synthesis of this compound (a deuterated analog) requires precise isotopic labeling during the phosphonate ester formation. Key steps include:
- Using deuterated reagents (e.g., D₂O or deuterated methanol) in the final steps to replace hydrogen atoms at specific positions.
- Characterization via nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and isotopic purity (>98% by mass spectrometry).
- Validation using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to distinguish this compound from non-deuterated analogs .
Q. How should in vitro studies be designed to evaluate this compound’s antiviral efficacy?
- Methodological Answer :
- Cell lines : Use primary human peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-4) infected with HIV-1 strains.
- Dose-ranging experiments : Test concentrations from 0.1 nM to 10 µM, with a minimum of three biological replicates.
- Controls : Include untreated cells, non-deuterated Tenofovir (positive control), and reverse transcriptase inhibitors (e.g., Efavirenz) for comparison.
- Outcome metrics : Measure 50% inhibitory concentration (IC₅₀) via p24 antigen ELISA or quantitative PCR for viral load .
Q. What biomarkers are recommended for assessing renal toxicity in preclinical studies of this compound?
- Methodological Answer :
- Primary biomarkers : Serum creatinine (SCr) and estimated glomerular filtration rate (eGFR).
- Secondary markers : Urinary β₂-microglobulin (proximal tubule dysfunction), serum phosphate (hypophosphatemia risk), and urinary protein-to-creatinine ratio (proteinuria).
- Study design : Monitor biomarkers at baseline, weeks 4, 12, and 24 in animal models (e.g., rats or non-human primates). Use paired t-tests or ANOVA for longitudinal analysis .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s mitochondrial toxicity across experimental models?
- Methodological Answer :
- Model-specific considerations :
- In vitro : Use mitochondrial DNA (mtDNA) quantification in HepG2 cells (hepatotoxicity) and primary adipocytes (lipodystrophy risk).
- In vivo : Compare mtDNA/nuclear DNA ratios in kidney, liver, and adipose tissues in rodent models.
- Data normalization : Adjust for tissue-specific mitochondrial density and baseline inter-model variability.
- Meta-analysis : Pool data from ≥5 studies using random-effects models to assess heterogeneity (I² statistic) and publication bias (funnel plots) .
Q. What statistical approaches are optimal for analyzing longitudinal pharmacokinetic (PK) data in this compound research?
- Methodological Answer :
- Non-linear mixed-effects modeling (NLMEM) : Estimate population PK parameters (e.g., clearance, volume of distribution) while accounting for inter-individual variability.
- Time-series analysis : Use autoregressive integrated moving average (ARIMA) models to predict drug accumulation in plasma and renal tissues.
- Handling censored data : Apply Tobit regression for values below the limit of quantification (LLOQ).
- Example: In a 144-week trial, bootstrapping was used to compare lipid profile changes between Tenofovir DF and Stavudine groups .
Q. How can liquid chromatography-mass spectrometry (LC-MS/MS) parameters be optimized for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Column selection : Use a C18 column (2.1 × 50 mm, 1.7 µm) for high-resolution separation.
- Ionization settings : Electrospray ionization (ESI) in positive mode with a capillary voltage of 3.5 kV.
- Mass transitions : Monitor m/z 519.2 → 176.1 for this compound and m/z 287.1 → 176.1 for the internal standard (Adefovir).
- Matrix effects : Validate using post-column infusion to assess ion suppression/enhancement in plasma, urine, and tissue homogenates .
Data Presentation and Reproducibility
Q. How should researchers document conflicting results between in vitro and in vivo studies on this compound’s bone density effects?
- Methodological Answer :
- Tabulate discrepancies : Create a comparative table listing study designs, models (e.g., primary osteoblasts vs. DXA scans in humans), and outcomes.
- Mechanistic hypotheses : Propose differences in drug penetration (e.g., bone marrow vs. plasma concentrations) or species-specific metabolic pathways.
- Recommendations : Include a "Limitations" subsection in the discussion to address model translatability and suggest co-culture systems (e.g., osteoblast-osteoclast co-cultures) for future studies .
Q. What protocols ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer :
- Standardized dosing : Administer this compound at 300 mg/day (human equivalent) in animal models, adjusted for allometric scaling.
- Sample collection : Use EDTA tubes for plasma, snap-freeze tissues in liquid nitrogen, and store at -80°C.
- Data sharing : Publish raw LC-MS/MS spectra, PK parameters, and statistical code in supplementary materials.
- Example: A 2010 meta-analysis provided full access to renal function datasets, enabling independent validation of TDF safety conclusions .
Ethical and Methodological Considerations
Q. How should researchers address ethical concerns in studies involving this compound and vulnerable populations (e.g., pediatric HIV patients)?
- Methodological Answer :
- Informed consent : Use age-adapted assent forms and guardian consent, with translation into local languages.
- Risk mitigation : Predefine stopping rules for renal toxicity (e.g., SCr increase >1.5× baseline) and establish a data safety monitoring board (DSMB).
- Community engagement : Collaborate with local ethics committees to align study protocols with cultural norms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
